(1R)-(+)-cis-Pinane
Overview
Description
. It is a colorless liquid with a characteristic odor and is commonly found in essential oils of various plants. This compound is widely used in the pharmaceutical, cosmetic, and food industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-(+)-cis-Pinane can be achieved through several methods. One common method involves the catalytic hydrogenation of α-pinene, a naturally occurring monoterpene . The reaction is typically carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or platinum.
Industrial Production Methods
Industrial production of this compound often involves the extraction of α-pinene from essential oils followed by catalytic hydrogenation. The process is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R)-(+)-cis-Pinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pinonic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form pinane derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Pinonic acid.
Reduction: Pinane derivatives.
Substitution: Halogenated pinane derivatives.
Scientific Research Applications
(1R)-(+)-cis-Pinane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1R)-(+)-cis-Pinane involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in biological processes . For example, it can inhibit the activity of certain enzymes, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
α-Pinene: A precursor to (1R)-(+)-cis-Pinane, with similar chemical properties.
β-Pinene: Another isomer of pinene with distinct chemical and biological properties.
Camphene: A related bicyclic monoterpene with similar applications.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of three methyl groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
(1R,2S,5R)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8+,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKSLPVRUOBDEW-DJLDLDEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2CC1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2C[C@H]1C2(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032280 | |
Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601032280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Aldrich MSDS] | |
Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
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Record name | (1R)-(+)-cis-Pinane | |
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CAS No. |
4795-86-2, 6876-13-7 | |
Record name | (+)-cis-Pinane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4795-86-2 | |
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Record name | (1R)-cis-Pinane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004795862 | |
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Record name | Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1R,2S,5R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Record name | (1R-(1alpha,2beta,5alpha))-2,6,6-Trimethylbicyclo(3.1.1)heptane | |
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Record name | (1α,2β,5α)-2,6,6-trimethylbicyclo[3.1.1]heptane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.253 | |
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Record name | [1R-(1α,2β,5α)]-2,6,6-trimethylbicyclo[3.1.1]heptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.048 | |
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Record name | PINANE, CIS-(+)- | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary methods for synthesizing cis-pinane?
A1: The most common method for producing cis-pinane is the catalytic hydrogenation of α-pinene. Various catalysts have been investigated, including Raney nickel [, ], supported nickel catalysts [, , , , , ], and noble metal catalysts like palladium and ruthenium [, , , , , , ]. Researchers have explored different supports for these catalysts, such as discarded fluid catalytic cracking catalysts (DF3C) [], silica [, , ], alumina [], and fiber-glass [, ].
Q2: What is the significance of catalyst selection in cis-pinane synthesis?
A2: The choice of catalyst significantly influences the conversion rate of α-pinene and the selectivity towards cis-pinane. For instance, nanometer nickel catalysts have demonstrated higher conversion rates compared to Raney nickel, and superior selectivity for cis-pinane compared to palladium on carbon (Pd/C) catalysts [].
Q3: What factors impact the selectivity of cis-pinane during hydrogenation?
A3: Several factors can influence the selectivity towards cis-pinane during the hydrogenation of α-pinene. These include:
- Catalyst support acidity: Decreasing support acidity generally leads to increased cis-pinane selectivity [].
- Reaction temperature: Lower temperatures tend to favor cis-pinane formation [, ].
- Hydrogen pressure: Higher hydrogen pressure can enhance cis-pinane selectivity [].
- Catalyst composition: The presence of elements like boron and phosphorus in nickel catalysts can impact selectivity by influencing electron density [].
Q4: How is cis-pinane typically characterized?
A4: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is widely employed for both qualitative and quantitative analysis of cis-pinane and other products resulting from α-pinene hydrogenation [].
Q5: Can you provide the molecular formula, weight, and key spectroscopic data for cis-pinane?
A5:
Q6: What are the major applications of cis-pinane?
A6: Cis-pinane finds applications in various industries:
- Fragrance and Flavor Industry: Its fresh, pine-like aroma makes it valuable in perfumes, cosmetics, and household cleaners [].
- Solvent: Cis-pinane can be used as a green solvent in various chemical processes [, ].
Q7: What are the advantages of using cis-pinane in fragrance applications?
A7: Its natural origin, pleasant pine-like odor, and relatively low toxicity make it a favorable choice compared to some synthetic fragrance compounds.
Q8: Have there been studies on the biotransformation of cis-pinane?
A8: Yes, studies on the biotransformation of cis-pinane in rabbits have been conducted [, ]. The major metabolites identified included (-)-α-terpineol and (-)-trans-sobrerol, suggesting metabolic pathways involving oxidation reactions.
Q9: How has computational chemistry contributed to understanding cis-pinane?
A9:
- Reaction Mechanism Studies: Quantum chemical calculations have provided insights into the mechanisms of thermal rearrangement reactions of cis-pinane []. These studies help understand the formation of different isomeric products and the factors influencing selectivity.
- Optical Activity: Computational methods like time-dependent density functional theory (TDDFT) have been employed to calculate the specific rotation of cis-pinane and its temperature dependence []. These studies enhance our understanding of the molecule's chiroptical properties.
- Molecular Modeling: Molecular modeling techniques have been used to study inclusion complexes of cis-pinane with cyclodextrins, offering insights into chiral recognition and separation processes [].
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